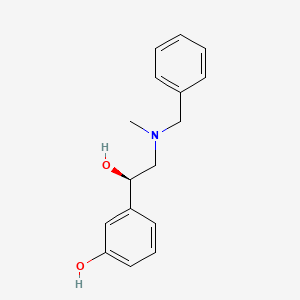

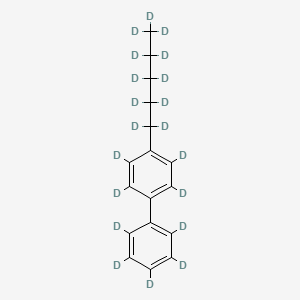

![molecular formula C6H8N4 B592531 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amin CAS No. 1854-42-8](/img/structure/B592531.png)

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amin

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine” is a chemical compound with the molecular weight of 194.06 .

Synthesis Analysis

The synthesis of “6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine” and its derivatives has been a subject of research. For instance, a novel series of fused pyrimidine derivatives have been designed, synthesized, and evaluated as ATR inhibitors . Other studies have also reported the synthesis of similar compounds .Molecular Structure Analysis

The molecular structure of “6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine” can be represented by the InChI code: 1S/C6H7N3.2ClH/c1-5-2-8-4-9-6(5)3-7-1;;/h2,4,7H,1,3H2;2*1H .Physical and Chemical Properties Analysis

“6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine” is a solid substance . It has a molecular weight of 194.06 .Wissenschaftliche Forschungsanwendungen

Synthese von 7-substituierten 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-onen

Diese Verbindung wird bei der Synthese verschiedener 7-substituierter 6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one verwendet. Die Reaktion beinhaltet die entsprechenden 7-Hydroxy-Derivate mit Nukleophilen, darunter aktive Methylenverbindungen, Aromaten, Alkohole, p-Toluolthiol, Benzolsulfinsäure, Triethylphosphit, Ammoniak und Amine unter sauren oder basischen Bedingungen .

Biologische Aktivitäten von Pyrrolopyrazin-Derivaten

Pyrrolopyrazin-Derivate, die die 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amin-Struktur enthalten, weisen eine Vielzahl biologischer Aktivitäten auf. Dazu gehören antimikrobielle, entzündungshemmende, antivirale, antifungale, antioxidative, antitumorale und kinasehemmende Aktivitäten .

ATR-Kinase-Hemmung

Die Verbindung wurde beim Design, der Synthese und der Evaluierung einer neuartigen Reihe von fusionierten Pyrimidinderivaten als ATR-Inhibitoren verwendet. Die ATR-Kinase ist für die Lebensfähigkeit replizierender Zellen unerlässlich, die auf die Ansammlung von Einzelstrangbrüchen in der DNA reagieren, was sie zu einem attraktiven Ziel für Antikrebsmittel macht .

Antitumoraktivität

In einer Studie wurde festgestellt, dass eine Reihe von 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-Derivaten eine gute Antitumoraktivität in vitro aufweisen. Sie reduzierten signifikant die Phosphorylierung von ATR und seinen nachgeschalteten Signalproteinen .

Zukünftige Richtungen

The future directions for “6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine” and its derivatives could involve further investigation into their potential as ATR inhibitors . Additionally, more research is needed to understand their mechanism of action and potential applications in treating various diseases .

Wirkmechanismus

Target of Action

The primary target of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is the Ataxia telangiectasia and Rad3-related (ATR) kinase . ATR kinase is a key regulating protein within the DNA damage response (DDR), responsible for sensing replication stress (RS), and has been considered as a potential target for cancer therapy .

Mode of Action

The compound acts as an inhibitor of the ATR kinase . By inhibiting this kinase, the compound interferes with the DNA damage response pathway, potentially leading to the death of cancer cells .

Biochemical Pathways

The ATR kinase is part of the DNA damage response pathway. When this pathway is inhibited, it can lead to the accumulation of DNA damage in the cells, which can result in cell death, particularly in cancer cells that have a high rate of DNA replication .

Result of Action

The inhibition of the ATR kinase by 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine can lead to the accumulation of DNA damage in cells, potentially leading to cell death . This makes it a promising compound for the treatment of cancer.

Biochemische Analyse

Biochemical Properties

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including receptor-interacting protein kinase 1 (RIPK1) and ataxia telangiectasia and Rad3-related (ATR) kinase . The compound exhibits potent inhibitory activity against these enzymes, which are involved in necroptosis and DNA damage response pathways, respectively. The nature of these interactions involves binding to the allosteric pockets of the enzymes, leading to inhibition of their activity .

Cellular Effects

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine has significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to reduce the phosphorylation levels of ATR and its downstream signaling proteins, thereby affecting the DNA damage response . Additionally, it exhibits anti-necroptotic activity in both human and mouse cellular assays by inhibiting RIPK1 .

Molecular Mechanism

The molecular mechanism of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine involves its binding interactions with specific biomolecules. The compound acts as an inhibitor of RIPK1 and ATR kinase by binding to their allosteric pockets, which prevents their activation and subsequent signaling . This inhibition leads to a decrease in necroptosis and an impaired DNA damage response, respectively. The compound’s ability to modulate gene expression and enzyme activity at the molecular level is central to its biochemical effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine change over time. The compound’s stability and degradation have been studied to understand its long-term effects on cellular function. In vitro and in vivo studies have shown that the compound maintains its inhibitory activity over extended periods, although its potency may decrease due to degradation . Long-term exposure to the compound has been associated with sustained inhibition of necroptosis and DNA damage response pathways .

Dosage Effects in Animal Models

The effects of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine vary with different dosages in animal models. Studies have shown that the compound exhibits a dose-dependent inhibition of RIPK1 and ATR kinase . At lower doses, the compound effectively inhibits these enzymes without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including potential off-target interactions and cellular stress .

Metabolic Pathways

6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate necroptosis and DNA damage response pathways . The compound’s effects on metabolic flux and metabolite levels have been studied to understand its impact on cellular metabolism. It has been shown to modulate the activity of key enzymes involved in these pathways, leading to changes in metabolite levels and metabolic flux .

Transport and Distribution

The transport and distribution of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine within cells and tissues involve interactions with specific transporters and binding proteins. The compound is transported across cell membranes and distributed to various cellular compartments, where it exerts its inhibitory effects . Studies have shown that the compound accumulates in specific tissues, which may enhance its therapeutic efficacy .

Subcellular Localization

The subcellular localization of 6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine is critical to its activity and function. The compound is directed to specific compartments or organelles within the cell, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in its localization, ensuring that the compound reaches its intended sites of action .

Eigenschaften

IUPAC Name |

6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4/c7-6-4-1-8-2-5(4)9-3-10-6/h3,8H,1-2H2,(H2,7,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYHIELCNXQLGM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CN1)N=CN=C2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50652073 |

Source

|

| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1854-42-8 |

Source

|

| Record name | 6,7-Dihydro-5H-pyrrolo[3,4-d]pyrimidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50652073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

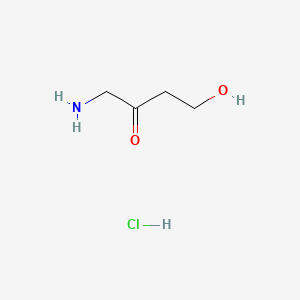

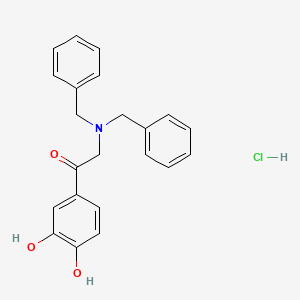

![5-Amino-2-[(2-hydroxyethyl)amino]benzoic acid](/img/structure/B592448.png)

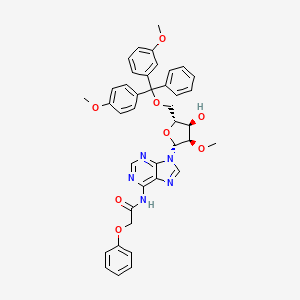

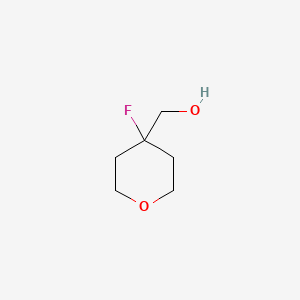

![(1S)-2-(Pyrimidin-2-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B592464.png)

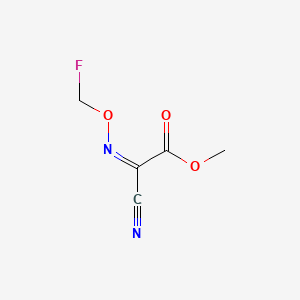

![Disodium;[6-chloro-2-(6-chloro-7-methyl-3-sulfonatooxy-1-benzothiophen-2-yl)-7-methyl-1-benzothiophen-3-yl] sulfate](/img/structure/B592471.png)